molecular formula C18H23N3O4S2 B2723489 N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide CAS No. 95866-13-0

N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide

Numéro de catalogue B2723489
Numéro CAS: 95866-13-0
Poids moléculaire: 409.52
Clé InChI: ZUQLHPCQGTUTGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide” is a compound that belongs to the class of benzenesulfonamides. It is structurally similar to “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, which is a potent and selective D4 dopamine receptor ligand .


Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to “this compound”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. A similar compound, “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, was synthesized by microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, which has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide derivatives have been extensively studied for their inhibitory action against human carbonic anhydrase (CA) isoforms. These sulfonamide derivatives have shown potent inhibitory activity against isoforms such as hCA I, hCA II, hCA VII, and hCA XII, which are involved in various physiological and pathological processes, including epileptogenesis and tumor growth. Some derivatives have displayed effective anticonvulsant activity in animal models, indicating their potential for treating seizure disorders and contributing to the understanding of CA's role in epileptogenesis (Mishra et al., 2017).

Antimalarial Agents

Derivatives of this compound have been explored for their potential as antimalarial agents. Structural analyses have indicated that certain derivatives exhibit antimalarial activity, providing insights into the molecular features important for this activity and contributing to the development of novel antimalarial therapies (Cunico et al., 2009).

Enzyme Metabolism and Pharmacokinetics

Research has also focused on understanding the metabolism and pharmacokinetic properties of this compound derivatives. Studies have detailed the metabolic pathways of these compounds in human liver microsomes and identified key enzymes involved in their metabolism. This research is crucial for optimizing the pharmacological profile and therapeutic efficacy of these compounds (Hvenegaard et al., 2012).

Phospholipase A2 Inhibitors

A novel series of this compound derivatives have been synthesized and evaluated for their inhibitory activity against membrane-bound phospholipase A2 (PLA2). These studies aim to understand the structural basis for the inhibitory action and explore the therapeutic potential of these compounds in treating diseases associated with PLA2 activity (Oinuma et al., 1991).

Mécanisme D'action

Propriétés

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c22-26(23,17-7-3-1-4-8-17)19-11-12-20-13-15-21(16-14-20)27(24,25)18-9-5-2-6-10-18/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQLHPCQGTUTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.